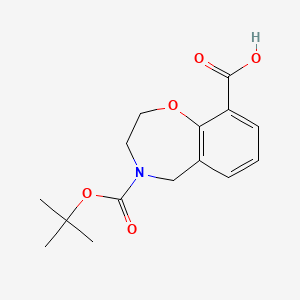

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactivity

The compound of interest, 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid, is related to benzazepine derivatives that have been studied for their unique chemical structures and reactivity. For example, benzazepine derivatives have been synthesized and analyzed for their hydrogen-bonded assembly, demonstrating varied dimensional structures including zero, one, two, and three dimensions. This indicates the potential for creating complex molecular architectures with applications in material science and molecular engineering (Guerrero et al., 2014).

Pharmaceutical Research

In pharmaceutical research, benzazepine derivatives, closely related to the specified compound, have been explored for their potential as muscarinic receptor antagonists. These studies have paved the way for the development of selective antagonists that can have therapeutic applications in treating diseases related to muscarinic receptors (Bradshaw et al., 2008).

Solid-phase Synthesis

The solid-phase synthesis approach has been utilized for creating benzazepine derivatives, demonstrating an efficient pathway for synthesizing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. This underscores the importance of such compounds in drug discovery and the development of therapeutic agents (Boeglin et al., 2007).

Synthetic Methodology Development

Researchers have developed methods to synthesize related benzoxazocine derivatives, highlighting the versatility and potential applications of these compounds in creating novel chemical entities with specific functions. Such methodologies contribute to the broader field of synthetic organic chemistry and the development of new pharmaceuticals (Jangili & Das, 2016).

Wirkmechanismus

Mode of Action

. This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

. This suggests that the compound may play a role in the synthesis of peptides and other amine-containing molecules.

Pharmacokinetics

. This suggests that the compound may be metabolized in the body through similar mechanisms.

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-7-8-20-12-10(9-16)5-4-6-11(12)13(17)18/h4-6H,7-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIKYZAIXJTXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2630868.png)

![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)

![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)

![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)

![{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid](/img/structure/B2630880.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)

![(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B2630882.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)

![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)